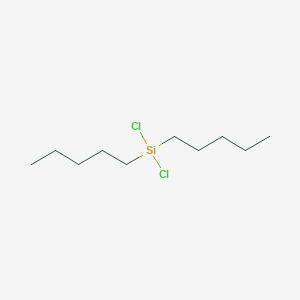

Dichlorodipentylsilane

Descripción general

Descripción

Dichlorodipentylsilane is a silicon-based compound that is not directly mentioned in the provided papers. However, related compounds such as dichlorodimethylsilane and chloromethyldichloromethylsilane are discussed, which can provide insights into the chemistry of silicon-chlorine compounds .

Synthesis Analysis

The synthesis of silicon-containing polymers from dichlorodivinylsilane and chlorotrivinylsilane is described, where these compounds react with ammonia or cyanamide to form silazanes or silylcarbodiimides, respectively . Another synthesis approach involves the reaction of dichlorodimethylsilane with sodium potassium bismuthide to form a cage-like molecular structure . These methods indicate that dichlorosilanes can be used as precursors for various organosilicon compounds.

Molecular Structure Analysis

The molecular structure of a related compound, decamethyl-1,4-dibismutha-2,3,5,6,7-pentasilabicyclo[2.2.1]heptane, was confirmed by X-ray analysis after its synthesis from dichlorodimethylsilane . Additionally, the molecular structure and conformation of chloromethyldichloromethylsilane and chloromethyldimethylchlorosilane were studied using gas-phase electron diffraction and ab initio molecular orbital calculations . These studies provide a detailed understanding of the molecular geometry and electronic structure of silicon-chlorine compounds.

Chemical Reactions Analysis

The reactivity of dichlorodimethylsilane in forming equilibrium with cyclic dimethyl-N-methylsilazanes has been studied, revealing insights into the equilibrium constants and the predominance of ring structures in such systems . Dichlorocyclopropanation of allylsilanes followed by desilylation is another reaction involving a dichlorosilane compound, showcasing the transformation into 2-chlorobuta-1,3-dienes . These reactions demonstrate the versatility of dichlorosilanes in organic synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of dichlorodipentylsilane are not detailed in the provided papers, the properties of similar dichlorosilanes can be inferred. For instance, the equilibrium behavior of dichlorodimethylsilane with cyclic silazanes suggests that dichlorosilanes can participate in dynamic chemical equilibria . The conformational analysis of chloromethyldichloromethylsilane and chloromethyldimethylchlorosilane provides information on their physical state, bond lengths, bond angles, and torsional potentials . These properties are crucial for understanding the behavior of dichlorosilanes in various chemical environments.

Aplicaciones Científicas De Investigación

Surface Passivation in Molecular Studies : Dichlorodipentylsilane-based methods, particularly using dichlorodimethylsilane (DDS)–Tween-20, have been found effective for surface passivation in single-molecule studies. This method efficiently prevents nonspecific binding of biomolecules and does not perturb the behavior and activities of tethered biomolecules, making it advantageous for molecular imaging and analysis (Hua et al., 2014).

Environmental Studies and Safener Usage : Dichloroacetamide safeners, including compounds related to Dichlorodipentylsilane, have been used since the 1970s to protect crops from herbicide toxicity. Their occurrence in streams and potential ecological effects, particularly in Midwestern U.S. streams, have been studied, revealing their detection in various environmental settings (Woodward et al., 2018).

Toxicology and Mutagenicity of Related Herbicides : Research on the toxicology and mutagenicity of related herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensive. This includes studies on the impact of these chemicals on human health and the environment, with a focus on their molecular biology aspects (Zuanazzi et al., 2020).

Therapeutic Potential and Environmental Hazard of Dichloroacetate : Dichloroacetate (DCA), a related compound, is known for both its potential therapeutic applications in mitochondrial diseases, pulmonary arterial hypertension, and cancer, and its environmental hazards as a by-product of water chlorination and industrial solvents (Stacpoole, 2010).

Clinical Research on Dichloroacetate : Long-term treatment of children with congenital lactic acidosis using Dichloroacetate has been evaluated. The study provided insights into the drug's tolerance and effects on peripheral neuropathy, highlighting its role in treating mitochondrial diseases (Stacpoole et al., 2008).

Effects of Dichlorodiphenyltrichloroethane (DDT) on Human Health : Research on DDT, a compound structurally similar to Dichlorodipentylsilane, shows its association with adverse health outcomes like breast cancer, diabetes, and impaired neurodevelopment in children. This highlights the importance of understanding the health effects of related chemical compounds (Eskenazi et al., 2009).

Impact of Dichlorvos on DNA Extraction and Amplification : Dichlorvos, a related organophosphate, was found to impede DNA extraction and amplification in insects, suggesting potential impacts on genetic studies and the preservation of biological specimens (Espeland et al., 2010).

Mecanismo De Acción

Target of Action

Dichlorodipentylsilane is a silane-based surface modifier . Its primary targets are the surfaces of various materials, where it acts to modify their properties .

Mode of Action

The compound interacts with the surface of the material, providing toughness, durability, and resistance to shock

Biochemical Pathways

As a silane-based surface modifier, it is likely involved in the synthesis of silica-based materials .

Result of Action

The primary result of Dichlorodipentylsilane’s action is the modification of the surface properties of the target material. This includes an increase in toughness, durability, and resistance to shock .

Propiedades

IUPAC Name |

dichloro(dipentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22Cl2Si/c1-3-5-7-9-13(11,12)10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBOFFVPUUXQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Si](CCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97036-66-3 | |

| Record name | Silane, dichlorodipentyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97036-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60335345 | |

| Record name | Dichlorodipentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichlorodipentylsilane | |

CAS RN |

18037-39-3 | |

| Record name | Dichlorodipentylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18037-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodipentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

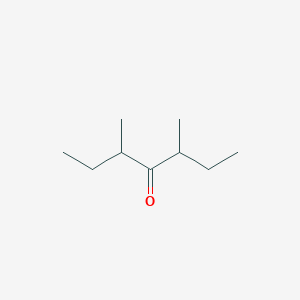

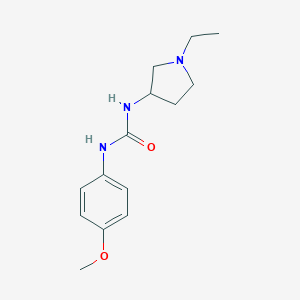

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

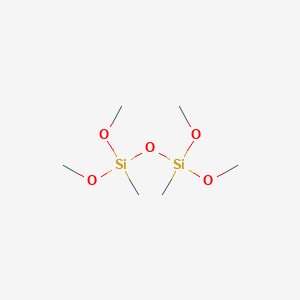

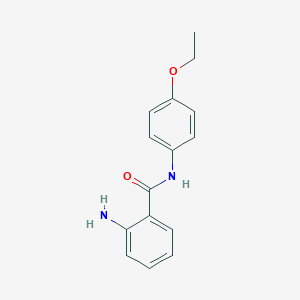

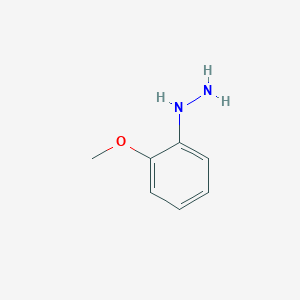

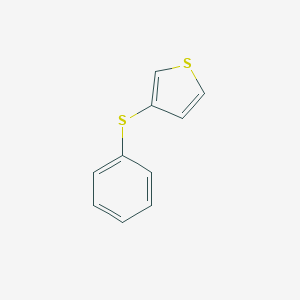

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)